N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523637
InChI: InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)
SMILES:
Molecular Formula: C48H64N7O9PSi
Molecular Weight: 942.1 g/mol

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC16523637

Molecular Formula: C48H64N7O9PSi

Molecular Weight: 942.1 g/mol

* For research use only. Not for human or veterinary use.

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite -

Specification

Molecular Formula C48H64N7O9PSi
Molecular Weight 942.1 g/mol
IUPAC Name N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
Standard InChI InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)
Standard InChI Key DGDYJRDKFZTURB-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s structure (empirical formula: C43H53N8O7P\text{C}_{43}\text{H}_{53}\text{N}_8\text{O}_7\text{P}, molar mass: 824.93 g/mol) combines three protective groups:

  • N2-Acetyl: Shields the exocyclic amine of guanine, preventing unwanted alkylation or oxidation during synthesis .

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): Protects the 2'-hydroxyl group, a strategy critical for RNA synthesis but also employed in DNA to prevent branching .

  • 5'-O-DMT: A photolabile group that blocks the 5'-hydroxyl, enabling sequential deprotection during chain elongation .

The 3'-CE (β-cyanoethyl) phosphoramidite group facilitates phosphodiester bond formation via nucleophilic attack, while the TBDMS and DMT groups ensure regioselective reactivity .

Physicochemical Properties

Key properties include:

  • Purity: ≥98% (HPLC), ensuring minimal truncated sequences in oligonucleotide products .

  • Stability: Storage at -20°C prevents degradation, critical given the compound’s sensitivity to moisture and heat .

  • Solubility: Optimized for acetonitrile, the solvent of choice in automated synthesizers .

Synthetic Pathways and Industrial Production

Stepwise Synthesis

The synthesis involves four stages (Figure 1):

Stage 1: Guanosine Protection

  • N2-Acetylation: Treat guanosine with acetic anhydride in pyridine to acetylate the N2 position .

  • 2'-O-TBDMS Installation: React with tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions, using imidazole as a catalyst.

Stage 2: 5'-O-DMT Protection

  • Dimethoxytrityl chloride (DMT-Cl) selectively reacts with the 5'-hydroxyl in anhydrous dichloromethane, monitored via orange DMT carbocation formation .

Stage 3: 3'-Phosphoramidite Activation

  • The 3'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final product after purification .

Stage 4: Purification and Quality Control

  • Column chromatography removes regioisomers (e.g., N7-acetyl byproducts), while 1H^1\text{H}-NMR confirms structural integrity .

Industrial-Scale Manufacturing

Large-scale production (e.g., 100 g batches) employs:

  • Continuous-Flow Reactors: Enhance yield by maintaining optimal temperature and stoichiometry .

  • Automated Purification: Reverse-phase HPLC ensures >98% purity, critical for diagnostic and therapeutic applications .

ParameterSpecification
Yield65–75% (multi-gram scale)
Purity (HPLC)≥98%
Storage Temperature-20°C (desiccated)

Applications in Oligonucleotide Synthesis

Solid-Phase DNA Synthesis

In the phosphoramidite method (Figure 2), this derivative participates in four cyclical steps:

  • Detritylation: Trichloroacetic acid (TCA) removes the 5'-DMT group, exposing the 5'-OH for coupling .

  • Coupling: The 3'-phosphoramidite reacts with the 5'-OH via tetrazole activation, forming a phosphite triester .

  • Oxidation: Iodine/water/pyridine converts phosphite to phosphate, stabilizing the backbone .

  • Capping: Acetic anhydride blocks unreacted 5'-OH groups, minimizing deletion mutations .

RNA and Modified Oligonucleotides

The 2'-O-TBDMS group enables RNA synthesis by preventing 2'-5' branching, while the N2-acetyl group allows post-synthetic deprotection for functionalization (e.g., fluorescent tagging) .

Challenges and Optimization Strategies

Regioisomer Formation

Guanine’s N7/N9 ambiguity necessitates rigorous purification. Recent advances exploit 2-amino-6-chloropurine intermediates to favor N9 regioisomers, reducing chromatographic steps .

Moisture Sensitivity

The phosphoramidite’s susceptibility to hydrolysis demands anhydrous conditions. Industrial synthesizers use molecular sieves and argon atmospheres to maintain <1 ppm water .

Cost and Scalability

At €1,718.95/100 g, cost remains prohibitive for large-scale therapies. Emerging methods, such as flow chemistry and silyl ether alternatives, aim to reduce production costs by 30–40% .

Recent Advances and Future Directions

Novel Protecting Groups

Bulky groups like diphenylcarbamoyl (DPC) at O6 improve solubility and reduce side reactions, though compatibility with TBDMS remains under study .

Sustainable Synthesis

Green chemistry initiatives explore:

  • Biocatalytic Deprotection: Enzymatic removal of acetyl and silyl groups, minimizing hazardous waste .

  • Recyclable Solvents: Cyclopentyl methyl ether (CPME) replaces dichloromethane in detritylation .

Therapeutic Applications

Clinical trials utilize this phosphoramidite in antisense oligonucleotides targeting neurodegenerative diseases, leveraging its high coupling efficiency (>99.5% per step) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator